molecular formula C26H23ClN4O2S B3001546 3-[3-(4-苄基哌嗪-1-羰基)苯基]-7-氯-2-亚磺酰基-1H-喹唑啉-4-酮 CAS No. 422530-32-3

3-[3-(4-苄基哌嗪-1-羰基)苯基]-7-氯-2-亚磺酰基-1H-喹唑啉-4-酮

货号: B3001546
CAS 编号: 422530-32-3
分子量: 491.01
InChI 键: XQIUKJPRUJGQSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

  • Noolvi 和 Patel(2013 年)的一项研究讨论了喹唑啉衍生物的合成和表征,包括本化合物。这些衍生物对 CNS SNB-75 癌细胞系表现出显着的活性,表明它们作为抗肿瘤剂的潜力 (Noolvi & Patel, 2013)

抗菌活性

  • Patel、Patel 和 Patel(2010 年)报道了具有显着抗菌和抗真菌活性的喹唑啉-4(3H)-酮的合成。这表明该化合物作为抗菌剂的潜力 (Patel, Patel, & Patel, 2010)

抗病毒特性

  • Kumar 等人(2010 年)制备了一系列喹唑啉衍生物并评估了它们的抗病毒活性。他们发现这些化合物对多种病毒表现出显着的抗病毒活性,突出了该化合物在抗病毒疗法中的潜在用途 (Kumar, Ganguly, Veerasamy, & De Clercq, 2010)

抗结核评价

抗组胺药

  • Alagarsamy 和 Parthiban(2014 年)合成了新型喹唑啉-4(3H)-酮,并评估了它们的 H1-抗组胺活性。他们的发现表明这些化合物可以被开发成新的抗组胺药 (Alagarsamy & Parthiban, 2014)

人心脏激肽酶抑制剂

  • Fukami 等人(2000 年)研究了一系列喹唑啉衍生物抑制人心脏激肽酶的能力。他们的结果表明,这些化合物具有作为治疗心血管疾病的抑制剂的潜力 (Fukami et al., 2000)

抗惊厥药和抗抑郁药

  • Amir、Ali 和 Hassan(2013 年)合成了喹唑啉-4(3H)-酮并评估了它们的抗惊厥和抗抑郁活性。他们的研究表明,这些化合物在治疗神经系统疾病中具有潜在应用 (Amir, Ali, & Hassan, 2013)

作用机制

The mechanism of action would depend on the specific biological target of the compound. Benzylpiperazine derivatives have been found to have various biological activities, including acting as central nervous system stimulants .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "4-nitrophenyl chloroformate", "2-amino-3-chloro-6-methylbenzoic acid", "thiourea", "triethylamine", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "The synthesis of the intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine involves the reaction of 4-benzylpiperazine-1-carboxylic acid with 4-nitrophenyl chloroformate in the presence of triethylamine and dimethylformamide.", "The intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine is then condensed with 2-amino-3-chloro-6-methylbenzoic acid in the presence of thiourea and sodium hydroxide to form the intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one.", "The intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one is then treated with hydrochloric acid and ethanol to form the final compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS 编号

422530-32-3

分子式

C26H23ClN4O2S

分子量

491.01

IUPAC 名称

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34)

InChI 键

XQIUKJPRUJGQSZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。